molecular formula C12H12F2O2 B2884948 1-(4-Ethylphenyl)-4,4-difluorobutane-1,3-dione CAS No. 832741-19-2

1-(4-Ethylphenyl)-4,4-difluorobutane-1,3-dione

Cat. No.: B2884948
CAS No.: 832741-19-2
M. Wt: 226.223
InChI Key: NZKGGXZCRXAKHD-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-4,4-difluorobutane-1,3-dione is an organic compound characterized by the presence of an ethyl group attached to a phenyl ring, along with two fluorine atoms on a butane-1,3-dione backbone

Preparation Methods

The synthesis of 1-(4-Ethylphenyl)-4,4-difluorobutane-1,3-dione can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where 4-ethylbenzaldehyde is reacted with 4,4-difluorobutanone in the presence of a base such as potassium hydroxide. The reaction is typically carried out in a solvent like ethanol under reflux conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(4-Ethylphenyl)-4,4-difluorobutane-1,3-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

1-(4-Ethylphenyl)-4,4-difluorobutane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-4,4-difluorobutane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For instance, it may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

1-(4-Ethylphenyl)-4,4-difluorobutane-1,3-dione can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(4-ethylphenyl)-4,4-difluorobutane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O2/c1-2-8-3-5-9(6-4-8)10(15)7-11(16)12(13)14/h3-6,12H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKGGXZCRXAKHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CC(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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